N-Acetyl-S-(2-cyanoethyl)-L-cysteine N-Acetyl-S-(2-cyanoethyl)-L-cysteine N-Acetyl-S-(2-cyanoethyl)-cysteine is a N-acyl-L-amino acid.
Brand Name: Vulcanchem
CAS No.: 74514-75-3
VCID: VC20829243
InChI: InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1
SMILES: CC(=O)NC(CSCCC#N)C(=O)O
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol

N-Acetyl-S-(2-cyanoethyl)-L-cysteine

CAS No.: 74514-75-3

Cat. No.: VC20829243

Molecular Formula: C8H12N2O3S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-S-(2-cyanoethyl)-L-cysteine - 74514-75-3

CAS No. 74514-75-3
Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
IUPAC Name (2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1
Standard InChI Key VDKVYEUEJCNDHM-ZETCQYMHSA-N
Isomeric SMILES CC(=O)N[C@@H](CSCCC#N)C(=O)O
SMILES CC(=O)NC(CSCCC#N)C(=O)O
Canonical SMILES CC(=O)NC(CSCCC#N)C(=O)O

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAC) is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is particularly noted for its relevance in toxicology, as it serves as a metabolite formed during the detoxification of acrylonitrile, a chemical used in the manufacture of plastics and fibers. The structure of N-Acetyl-S-(2-cyanoethyl)-L-cysteine includes an acetyl group and a cyanoethyl substituent attached to the sulfur atom of L-cysteine.

Synthesis and Metabolism

N-Acetyl-S-(2-cyanoethyl)-L-cysteine is synthesized as a result of the metabolic processing of acrylonitrile in the human body. Upon exposure to acrylonitrile, which is known to be a potential carcinogen, the body converts it into various metabolites, including NAC. This process is crucial for detoxifying harmful substances and facilitating their excretion.

Biological Significance

Research indicates that N-Acetyl-S-(2-cyanoethyl)-L-cysteine plays a significant role in assessing acrylonitrile exposure among populations, particularly through biomonitoring studies such as NHANES (National Health and Nutrition Examination Survey).

Key Findings from Studies:

  • Detection Rates: In studies analyzing urinary metabolites, N-acetyl-S-(2-cyanoethyl)-L-cysteine was detected at rates of 86.5% among smokers, indicating a strong correlation between tobacco use and acrylonitrile exposure .

  • Concentration Levels: The median concentration of NAC was significantly higher in exclusive smokers compared to non-smokers, highlighting its utility as a biomarker for acrylonitrile exposure .

Applications in Research

N-Acetyl-S-(2-cyanoethyl)-L-cysteine has been investigated for its potential applications beyond detoxification:

  • Proteomics Research: Due to its ability to modify cysteine residues, NAC has been explored as a chemical tool in proteomics, allowing selective modifications without unwanted side reactions .

  • Toxicology Studies: Its role as a detoxification product makes it valuable in toxicological assessments related to acrylonitrile exposure .

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